methyl 2-[[2-[3-(bromomethyl)phenyl]acetyl]amino]-4-chlorobenzoate
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Overview
Description
methyl 2-[[2-[3-(bromomethyl)phenyl]acetyl]amino]-4-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group, a phenylacetamido group, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[2-[3-(bromomethyl)phenyl]acetyl]amino]-4-chlorobenzoate typically involves a multi-step process. One common method includes the following steps:
Acylation: The initial step involves the acylation of 4-chlorobenzoic acid with 3-bromomethylphenylacetic acid in the presence of a suitable acylating agent.
Amidation: The resulting intermediate undergoes amidation with methylamine to form the desired amide.
Esterification: Finally, the compound is esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[[2-[3-(bromomethyl)phenyl]acetyl]amino]-4-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl and chlorobenzoate groups.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and alcohols.
Scientific Research Applications
methyl 2-[[2-[3-(bromomethyl)phenyl]acetyl]amino]-4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[[2-[3-(bromomethyl)phenyl]acetyl]amino]-4-chlorobenzoate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorobenzoate moiety may also interact with cellular receptors or enzymes, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-chloromethylphenylacetamido)-4-chlorobenzoate
- Methyl 2-(3-bromomethylphenylacetamido)-4-fluorobenzoate
- Methyl 2-(3-bromomethylphenylacetamido)-4-methylbenzoate
Uniqueness
methyl 2-[[2-[3-(bromomethyl)phenyl]acetyl]amino]-4-chlorobenzoate is unique due to the specific combination of functional groups it possesses. The presence of both bromomethyl and chlorobenzoate groups provides distinct reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H15BrClNO3 |
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Molecular Weight |
396.7 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(bromomethyl)phenyl]acetyl]amino]-4-chlorobenzoate |
InChI |
InChI=1S/C17H15BrClNO3/c1-23-17(22)14-6-5-13(19)9-15(14)20-16(21)8-11-3-2-4-12(7-11)10-18/h2-7,9H,8,10H2,1H3,(H,20,21) |
InChI Key |
VIURPKFNETYEIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CC2=CC(=CC=C2)CBr |
Origin of Product |
United States |
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